![molecular formula C14H16N2 B1399147 (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile CAS No. 745836-30-0](/img/structure/B1399147.png)
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has been used as an intermediate for synthesizing novel epibatidine analogues. This process involves nucleophilic substitution at the 7-position by various nucleophiles, allowing for the creation of diverse 7-substituted 2-azabicyclo[2.2.1]heptanes (Malpass & White, 2004).
Synthesis of Azabicycloheptane Derivatives
The compound has been utilized in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. This involves a four-step synthetic sequence starting from cyclohex-3-enecarboxylic acid, leading to the formation of major benzyl(cis-3,trans-4-dibromocyclohex-1yl)carbamates (Marco-Contelles et al., 2009).
Creation of Chiral Compounds
It has been instrumental in the creation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process is significant for the selective oxidation of specific carbons in the carbohydrate skeleton, which is useful for synthesizing protected N,O-uloses (Francisco et al., 2003).
Application in Chemical Reactions
The structure of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile aids in understanding the planarity of amide nitrogen. Studies have shown that simple amides of 7-azabicyclo[2.2.1]heptane, including N-benzoyl 7-azabicyclo[2.2.1]heptane, are nitrogen-pyramidal amides in their crystalline state (Ohwada et al., 1998).
Use in Microbiological Oxygenation
This compound has been used in microbiological oxygenation experiments. It served as a substrate for fungi like Beauveria bassiana and Rhizopus nigricans, leading to the production of various oxygenated derivatives (Davis et al., 1997).
properties
IUPAC Name |
(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKPZZTUOSAFQ-WYAMFQBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719850 | |
Record name | (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | |
CAS RN |
745836-30-0 | |
Record name | (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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